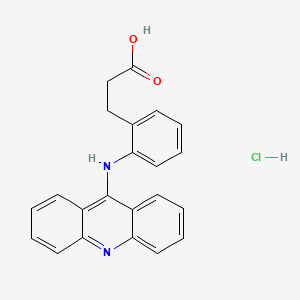
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride is a chemical compound with the molecular formula C22H19ClN2O2. It is known for its unique structure, which includes an acridine moiety linked to a benzenepropanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride typically involves the reaction of acridine derivatives with benzenepropanoic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as condensation, reduction, and purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Raw Material Preparation: Ensuring the availability of high-purity acridine and benzenepropanoic acid.
Reaction Setup: Utilizing reactors designed for large-scale chemical synthesis.
Catalysis and Solvent Use: Employing suitable catalysts and solvents to enhance reaction efficiency.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acridine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted acridine derivatives .
Scientific Research Applications
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 3-(9-acridinylamino)-, monohydrochloride: Similar in structure but with a different position of the acridine moiety.
Acridine derivatives: Compounds containing the acridine moiety with various substituents.
Uniqueness
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64895-06-3 |
|---|---|
Molecular Formula |
C22H19ClN2O2 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
3-[2-(acridin-9-ylamino)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C22H18N2O2.ClH/c25-21(26)14-13-15-7-1-4-10-18(15)24-22-16-8-2-5-11-19(16)23-20-12-6-3-9-17(20)22;/h1-12H,13-14H2,(H,23,24)(H,25,26);1H |
InChI Key |
SORCNEIOYLJTKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















